2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid
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Overview
Description
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C16H10N4O8S and a molecular weight of 418.3 g/mol . This compound is known for its vibrant color and is often used in dye and pigment industries. It is characterized by its azo group (-N=N-) linking a naphthol and a dinitrobenzenesulfonic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of benzenesulfonic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the diazotization of 4-hydroxy-1-naphthylamine, which is then coupled with the nitrated benzenesulfonic acid under acidic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time during the diazotization and coupling steps.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in analytical chemistry, the azo group can form complexes with metal ions, which can be detected through colorimetric methods.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid
- 2-[(4-Hydroxy-1-naphthyl)azo]benzenesulfonic acid
Uniqueness
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring specific chemical transformations.
Properties
CAS No. |
31748-47-7 |
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Molecular Formula |
C16H10N4O8S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[(4-hydroxynaphthalen-1-yl)diazenyl]-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H10N4O8S/c21-14-6-5-12(10-3-1-2-4-11(10)14)17-18-16-13(20(24)25)7-9(19(22)23)8-15(16)29(26,27)28/h1-8,21H,(H,26,27,28) |
InChI Key |
CAPWUCGVRLIQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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